molecular formula C12H16ClNO2 B11996323 Ethyl 4-[(4-chlorophenyl)amino]butanoate

Ethyl 4-[(4-chlorophenyl)amino]butanoate

Cat. No.: B11996323
M. Wt: 241.71 g/mol
InChI Key: TXVBLNBZPIPGKG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)amino]butanoate is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-chlorophenyl)amino]butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloroaniline with ethyl 4-bromobutanoate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the carbon atom of the ethyl 4-bromobutanoate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The process typically includes the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)amino]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylphenyl)amino]butanoate
  • Ethyl 4-[(4-fluorophenyl)amino]butanoate
  • Ethyl 4-[(4-bromophenyl)amino]butanoate

Uniqueness

Ethyl 4-[(4-chlorophenyl)amino]butanoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and may contribute to its potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 4-(4-chloroanilino)butanoate

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9H2,1H3

InChI Key

TXVBLNBZPIPGKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=C(C=C1)Cl

Origin of Product

United States

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